Product packaging for 1,2-Oxazole-3,5-dicarboxylic acid(Cat. No.:CAS No. 89379-30-6)

1,2-Oxazole-3,5-dicarboxylic acid

Cat. No.: B11928563
CAS No.: 89379-30-6
M. Wt: 157.08 g/mol
InChI Key: OSKMGGSWKBKSMF-UHFFFAOYSA-N
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Description

1,2-Oxazole-3,5-dicarboxylic acid (CAS 89379-30-6) is a high-value heterocyclic building block with the molecular formula C 5 H 3 NO 5 and a molecular weight of 157.08 g/mol . This compound features a central 1,2-oxazole (isoxazole) ring system, a privileged structure in medicinal chemistry known for its diverse biological activities . The presence of two carboxylic acid functional groups at the 3 and 5 positions makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic amino acid-like compounds . Such functionalized heterocycles are of significant interest in drug discovery for constructing DNA-encoded libraries and developing novel pharmacophores, as the oxazole scaffold is found in compounds with demonstrated antimicrobial, anticancer, and anti-inflammatory properties . Researchers can utilize this dicarboxylic acid in cyclization and condensation reactions to create novel chemical entities. It is also a key intermediate for exploring excitatory amino acid receptor agonists, mirroring the activity of other neuroactive 1,2-oxazole derivatives . Handle with appropriate care; this product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3NO5 B11928563 1,2-Oxazole-3,5-dicarboxylic acid CAS No. 89379-30-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89379-30-6

Molecular Formula

C5H3NO5

Molecular Weight

157.08 g/mol

IUPAC Name

1,2-oxazole-3,5-dicarboxylic acid

InChI

InChI=1S/C5H3NO5/c7-4(8)2-1-3(5(9)10)11-6-2/h1H,(H,7,8)(H,9,10)

InChI Key

OSKMGGSWKBKSMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 1,2 Oxazole 3,5 Dicarboxylic Acid and Its Derivatives

General Strategies for 1,2-Oxazole Ring System Construction

The formation of the 1,2-oxazole (isoxazole) ring is a cornerstone of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.

1,3-Dipolar Cycloaddition of Alkenes/Alkynes with Nitrile Oxides

One of the most powerful and widely used methods for constructing the 1,2-oxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkene or alkyne. mdpi.comnih.gov This reaction is a type of pericyclic reaction that forms a five-membered heterocyclic ring in a single step. nih.gov Nitrile oxides, which are typically generated in situ from the corresponding oximes or hydroximoyl halides to avoid their rapid dimerization, react with alkynes to afford isoxazoles. researchgate.net The reaction with alkenes initially yields 2-isoxazolines, which can be subsequently oxidized to the aromatic isoxazole (B147169) ring if a suitable substituent is present. nih.govvulcanchem.com

The regioselectivity of the cycloaddition is a key consideration and is influenced by both electronic and steric factors of the reactants. vulcanchem.com This method's versatility allows for the synthesis of a wide array of substituted isoxazoles by varying the substituents on both the nitrile oxide and the dipolarophile. acs.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Nitrile Oxide PrecursorDipolarophileConditionsProductReference
DichloroformaldoximePhenylacetyleneEt3N, THF3-Phenyl-5-chloroisoxazole acs.org
Benzonitrile oxideEthyl propiolateToluene, refluxEthyl 3-phenylisoxazole-5-carboxylate acs.org
Acetonitrile oxideDimethyl acetylenedicarboxylateEther, rtDimethyl 3-methylisoxazole-4,5-dicarboxylate acs.org

Cyclization Reactions from Precursor Compounds (e.g., Amino Acids, β-Enamino Ketoesters)

The construction of the 1,2-oxazole ring can also be achieved through the cyclization of suitably functionalized acyclic precursors. A prominent example is the reaction of β-enamino ketoesters with hydroxylamine (B1172632). nih.gov This method involves the condensation of the β-enamino ketoester with hydroxylamine, followed by an intramolecular cyclization and subsequent dehydration to furnish the 1,2-oxazole ring. nih.gov The regiochemical outcome of this reaction can often be controlled by the reaction conditions and the nature of the substituents on the β-enamino ketoester. nih.gov For instance, the reaction of β-enamino ketoester precursors with hydroxylamine hydrochloride can lead to the formation of two isomeric 1,2-oxazoles. nih.gov

Amino acids can also serve as precursors for the synthesis of 1,2-oxazole derivatives. For example, N-Boc-protected cyclic amino acids can be converted into β-keto esters, which are then transformed into β-enamino ketoesters. These intermediates can then undergo cyclization with hydroxylamine to yield 1,2-oxazole derivatives. nih.gov

Condensation Reactions

Condensation reactions represent another classical and effective approach to the synthesis of the 1,2-oxazole ring. A common strategy involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine. nih.gov The reaction proceeds through the formation of a mono-oxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring. The regioselectivity of this reaction is dependent on the differentiation of the two carbonyl groups in the 1,3-dicarbonyl substrate.

Furthermore, the condensation of aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions provides a route to 4,5-disubstituted oxazolines, which can be further transformed into oxazoles. acs.org

Targeted Synthesis of Dicarboxylic Acid Derivatives

The synthesis of 1,2-oxazoles bearing two carboxylic acid groups, such as 1,2-Oxazole-3,5-dicarboxylic acid, often involves strategies where the carboxyl functionalities, or their precursors like esters, are incorporated into the starting materials prior to the ring-forming step.

Direct Carboxylation Reactions for Acid Group Introduction

The direct introduction of carboxylic acid groups onto a pre-formed 1,2-oxazole ring via C-H carboxylation is a less documented approach for this specific dicarboxylic acid. However, research on the direct carboxylation of related heterocycles like oxazoles suggests potential pathways. For instance, copper-catalyzed regioselective carboxylation of oxazoles has been reported. mdpi.com This suggests that a similar strategy could potentially be developed for 1,2-oxazoles, where a suitable catalyst could facilitate the direct carboxylation at the C3 and C5 positions using a carboxylating agent like carbon dioxide. Such a method would offer an atom-economical route to the target molecule, but would require overcoming challenges related to the reactivity and regioselectivity of the 1,2-oxazole ring.

Approaches from Carboxylic Acids and Isocyanides

A modern and efficient method for the synthesis of oxazoles involves the direct reaction of carboxylic acids with isocyanides. kuey.netnih.gov This approach typically involves the in-situ activation of the carboxylic acid, for example with a triflylpyridinium reagent, to form a reactive acylpyridinium salt. kuey.netnih.gov This intermediate is then trapped by an isocyanoacetate or a similar isocyanide derivative, leading to a cyclization that forms the oxazole (B20620) ring. kuey.netnih.gov This methodology has a broad substrate scope and tolerates a variety of functional groups. To synthesize a dicarboxylic acid derivative of 1,2-oxazole using this approach, one could envision using a dicarboxylic acid as the starting material, or a monoprotected dicarboxylic acid, which would then react with an appropriate isocyanide to build the heterocyclic core with the desired functionalities.

Regioselective Synthetic Pathways for Substituted 1,2-Oxazoles

The regioselectivity in the synthesis of substituted 1,2-oxazoles is a critical aspect that dictates the final arrangement of functional groups on the heterocyclic ring. Control over regioisomeric outcomes is paramount for the development of compounds with specific biological activities or material properties. Researchers have devised several elegant strategies to achieve high regioselectivity.

One prominent method involves the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine hydrochloride. nih.gov A refined version of this approach starts with the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to generate a β-enamino ketoester. This intermediate then undergoes a subsequent cycloaddition reaction with hydroxylamine, leading to the formation of regioisomerically substituted 1,2-oxazoles. nih.gov This pathway has been successfully employed in the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are valuable as amino acid-like building blocks. nih.gov

Another powerful strategy for achieving regioselectivity is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes. nih.gov To direct the regiochemical outcome of this reaction, vinylphosphonates bearing a leaving group, such as bromine or a dialkylamino group, in the α or β position have been utilized. This approach has yielded 3,5- and 3,4-disubstituted isoxazoles with good yields. rsc.org

More recently, a novel umpolung strategy has been developed for the regioselective [3 + 2] cycloaddition of alkynyl-1,3-dithianes with nitrones. acs.org This method facilitates the synthesis of multisubstituted 2,3-dihydrooxazoles and proceeds under extremely mild conditions with rapid reaction times. acs.orgacs.org The reaction is controlled by an anion relay process and has shown a broad substrate scope for aromatic and heteroaromatic substitutions. acs.org

The following table summarizes key findings in the regioselective synthesis of substituted 1,2-oxazoles:

Table 1: Regioselective Synthesis of Substituted 1,2-Oxazoles
Starting Materials Reagents/Conditions Product Type Yield Reference
1,3-Diketones, N,N-Dimethylformamide dimethylacetal, Hydroxylamine Cycloaddition Regioisomerically substituted 1,2-oxazoles Not specified nih.gov
Vinylphosphonates with leaving group, Nitrile oxides [3 + 2] Cycloaddition 3,5- and 3,4-disubstituted isoxazoles 47–80% rsc.org
Alkynyl-1,3-dithianes, Nitrones Base-mediated anion relay 2,3-Dihydrooxazoles 43–75% acs.org

One-Pot Synthetic Strategies for Oxazole Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. researchgate.net Several one-pot methodologies have been developed for the synthesis of oxazole derivatives, streamlining the construction of these complex molecules.

The van Leusen oxazole synthesis is a classic and widely used one-pot reaction that forms 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). nih.gov This method is known for its mild reaction conditions. A notable advancement of this reaction is its adaptation to use an ionic liquid as the solvent for the one-pot synthesis of 4,5-disubstituted oxazoles from TosMIC, various aldehydes, and aliphatic halides, demonstrating high yields and a broad substrate scope. nih.gov

Multicomponent reactions (MCRs) are another cornerstone of one-pot synthesis, allowing for the construction of complex products from three or more starting materials in a single operation. These reactions are environmentally friendly and offer high atom economy. researchgate.net For instance, benzoxazoles and naphthoxazoles can be readily prepared through one-pot MCRs. researchgate.net

A sequential one-pot method has also been developed for the synthesis of 4-(hydroxymethyl)oxazoles from readily available benzamides. This approach features a broad substrate scope and is scalable. researchgate.net Furthermore, a reagent-based cyclization strategy provides a regioselective, one-pot method for creating 2-amino-1,3,4-oxadiazoles from thiosemicarbazide (B42300) intermediates using reagents like EDC·HCl or p-TsCl. nih.gov While this produces a different oxazole isomer, the strategic approach to one-pot synthesis is noteworthy.

The table below details various one-pot synthetic strategies for oxazole derivatives:

Table 2: One-Pot Synthetic Strategies for Oxazole Derivatives
Strategy Starting Materials Reagents/Conditions Product Type Yield Reference
van Leusen Reaction Aldehydes, Tosylmethylisocyanide (TosMIC) Base 5-Substituted oxazoles Good nih.gov
van Leusen Reaction in Ionic Liquid Aldehydes, TosMIC, Aliphatic halides Ionic liquid 4,5-Disubstituted oxazoles High nih.gov
Sequential One-Pot Synthesis Benzamides Not specified 4-(Hydroxymethyl)oxazoles Moderate to good researchgate.net
Reagent-Based Cyclization Thiosemicarbazide intermediate EDC·HCl or p-TsCl 2-Amino-1,3,4-oxadiazoles High nih.gov

Chemical Reactivity and Derivatization Studies of 1,2 Oxazole 3,5 Dicarboxylic Acid

Reactivity of the 1,2-Oxazole Core

The 1,2-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of imidazole. wikipedia.org The presence of the oxygen atom renders the ring electron-deficient, influencing its susceptibility to various chemical transformations.

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-donating groups. pharmaguideline.comtandfonline.com The preferred site of attack is typically the C4 position, followed by C5 and then C2. pharmaguideline.com In the case of 1,2-oxazole-3,5-dicarboxylic acid, the two carboxylic acid groups are strongly deactivating, making electrophilic aromatic substitution even more challenging. However, electrophilic substitution has been observed in related carbazole-dicarboxylic acid esters, where nitration and halogenation occur on the carbazole (B46965) ring system. researchgate.net

Reaction Type Reactivity Preferred Position Influencing Factors
General Electrophilic SubstitutionDifficultC4 > C5 > C2Requires electron-donating groups to activate the ring. pharmaguideline.com
Nitration & SulfonationVery Difficult-The oxazole ring is highly electron-deficient. pharmaguideline.com
HalogenationPossible with activating groupsC5Can occur with reagents like N-chlorosuccinimide (NCS). princeton.edu

Nucleophilic Substitution Reactions on the Oxazole Ring

Nucleophilic substitution reactions on the unsubstituted oxazole ring are uncommon. tandfonline.comthepharmajournal.com However, the presence of a good leaving group, particularly at the C2 position, can facilitate such reactions. wikipedia.orgtandfonline.com The reactivity order for nucleophilic displacement of halogens is C2 >> C4 > C5. tandfonline.com For this compound, while the carboxylic acid groups are not typical leaving groups, their electron-withdrawing nature could potentially activate the ring towards nucleophilic attack under specific conditions, though this is not a commonly reported reaction pathway. In many instances, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution. pharmaguideline.com

Acylation and Alkylation of Oxazole Nitrogen

The nitrogen atom at the 2-position of the 1,2-oxazole ring is basic and can undergo protonation and alkylation. pharmaguideline.com Oxazoles are weak bases, forming salts with strong acids. pharmaguideline.com N-alkylation with alkylating agents leads to the formation of N-alkyloxazolium salts. pharmaguideline.com Similarly, N-acylation can occur, with the acyl group attacking the nitrogen atom. thepharmajournal.com For this compound, the nitrogen atom remains a potential site for alkylation and acylation, which could be a strategic step in modifying the compound's properties or for further derivatization.

Reaction Description Product
N-AlkylationReaction with alkylating agents. pharmaguideline.comN-alkyloxazolium salts pharmaguideline.com
N-AcylationReaction with acylating agents. thepharmajournal.comN-acyloxazolium salts

Oxidation and Reduction Pathways of the Oxazole Ring

The oxazole ring is susceptible to both oxidation and reduction, often leading to ring-opening. pharmaguideline.com Oxidizing agents like potassium permanganate (B83412) and chromic acid can cleave the oxazole ring. pharmaguideline.com However, substituted oxazoles can sometimes form N-oxides. pharmaguideline.com A novel ring oxidation of 4- or 5-substituted 2H-oxazoles to the corresponding 2-oxazolone has been reported, catalyzed by cytosolic aldehyde oxidase. nih.gov

Reduction of the oxazole ring typically results in ring cleavage, yielding open-chain products. pharmaguideline.com For instance, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can lead to ring-opened products. tandfonline.com

Diels-Alder Reactions of Oxazole Systems

Oxazoles can function as dienes in Diels-Alder reactions, particularly when substituted with electron-releasing groups. pharmaguideline.comresearchgate.net These [4+2] cycloaddition reactions with dienophiles like alkenes and alkynes are valuable for synthesizing highly substituted pyridines and furans. wikipedia.orgresearchgate.net The reaction proceeds through a bicyclic intermediate which can then undergo further transformations. wikipedia.org The reactivity in Diels-Alder reactions can be enhanced by adding an alkyl group or a Brønsted or Lewis acid to the oxazole nitrogen atom. nih.govscilit.comacs.org While the dicarboxylic acid groups in this compound are electron-withdrawing, the potential for this compound to participate in Diels-Alder reactions, perhaps under forcing conditions or with specific catalysts, remains an area for investigation.

Conversion of Oxazoles to Other Heterocyclic Ring Systems

Oxazoles serve as versatile precursors for the synthesis of other heterocyclic systems through ring-opening and recyclization reactions or through rearrangements. tandfonline.comresearchgate.net For instance, oxazoles can be converted to imidazoles in the presence of ammonia (B1221849) or formamide. pharmaguideline.com They can also be transformed into pyrroles, pyrimidines, pyrazoles, and thiazoles. tandfonline.com A notable transformation is the photochemical conversion of isoxazoles into their corresponding oxazole isomers. acs.org Furthermore, a silver(I)-catalyzed intramolecular cyclization and oxazole ring-opening reaction has been developed for the synthesis of isoquinolones. acs.org

Transformations Involving Carboxylic Acid Moieties

The dual carboxylic acid functionalities at the C3 and C5 positions of the 1,2-oxazole ring are the primary sites for chemical modification. These groups can undergo a range of reactions typical of carboxylic acids, allowing for the synthesis of a wide array of derivatives such as esters and amides. The reactivity of these groups can also be leveraged for decarboxylation to produce simpler oxazole structures or for hydrolytic reactions to revert derivatives back to the parent acid.

Esterification Reactions

The conversion of the carboxylic acid groups of this compound into esters is a fundamental transformation. This is typically achieved through Fischer esterification, where the dicarboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst. The reaction equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing the water that is formed during the reaction. The reactivity of the alcohol follows the general order of primary > secondary > tertiary, which is mainly due to steric hindrance.

Alternatively, esters can be synthesized from the corresponding acyl halides or anhydrides of the dicarboxylic acid by reacting them with an alcohol, often in the presence of a weak base. These methods can be particularly useful for more sensitive substrates or when milder reaction conditions are required. For instance, the conversion of a related compound, 2-pyrrolidin-1-ylmethyl-oxazole-4-carboxylic acid, to its ethyl ester has been documented. google.com While specific examples for this compound are not detailed, the principles of esterification are directly applicable.

Table 1: General Conditions for Esterification Reactions

Reaction Type Reagents & Conditions Product
Fischer Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Reflux Diester (e.g., Dimethyl 1,2-oxazole-3,5-dicarboxylate)
From Acyl Chlorides Alcohol, Weak Base (e.g., Pyridine) Diester
From Anhydrides Alcohol, Weak Base Diester

Amidation Reactions

The carboxylic acid groups of this compound can be converted into amides, which are important functional groups in many biologically active molecules. This transformation typically involves activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. google.com

A patent describes the formation of amide derivatives from 3,5-dimethylisoxazole-4-carboxylic acid, highlighting the industrial relevance of such transformations on the isoxazole (B147169) core. google.com The general procedures for amidation are broadly applicable to this compound to produce a variety of mono- and di-amides, depending on the stoichiometry of the amine used.

Table 2: Representative Amidation Reaction Conditions

Starting Material Reagents & Conditions Product

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide (CO₂). For many simple carboxylic acids, this process requires harsh conditions. However, the presence of specific structural features can facilitate decarboxylation. For instance, β-keto acids undergo decarboxylation readily upon heating via a cyclic transition state. masterorganicchemistry.com

In the context of this compound, the stability of the resulting carbanion or the electronic nature of the oxazole ring would influence the ease of decarboxylation. Heating the dicarboxylic acid, particularly in the presence of a catalyst or in a high-boiling point solvent, could potentially lead to sequential loss of CO₂ to first form 1,2-oxazole-3-carboxylic acid or 1,2-oxazole-5-carboxylic acid, and subsequently the parent 1,2-oxazole. Another common method involves heating the sodium salt of the carboxylic acid with soda lime (a mixture of NaOH and CaO), which replaces the -COONa group with a hydrogen atom. libretexts.org This method has been used to convert benzoic acid to benzene. libretexts.org

Table 3: Potential Decarboxylation Methods

Method Reagents & Conditions Potential Product(s)
Thermal Decarboxylation Heating 1,2-Oxazole-3-carboxylic acid, 1,2-Oxazole-5-carboxylic acid, 1,2-Oxazole
Soda Lime Decarboxylation Soda Lime (NaOH/CaO), Heat 1,2-Oxazole

Hydrolytic Transformations of Esters and Oxazole Rings

The hydrolysis of ester derivatives of this compound back to the parent dicarboxylic acid can be accomplished under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves treating the ester with a base like sodium hydroxide or potassium carbonate in an aqueous or alcoholic solution. google.com Acid-catalyzed hydrolysis is a reversible reaction that is the reverse of Fischer esterification.

The 1,2-oxazole (isoxazole) ring itself is generally stable but can undergo cleavage under certain conditions. A key reaction is the catalytic hydrogenolysis of the weak N-O bond. taylorfrancis.com This reaction, typically carried out using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, cleaves the ring to yield a β-amino enone or related 1,3-dicarbonyl compound. This specific reactivity makes the isoxazole ring a useful masked form of a 1,3-dicarbonyl functionality in organic synthesis. taylorfrancis.com

Table 4: Hydrolysis and Ring Cleavage Conditions

Transformation Substrate Reagents & Conditions Product
Ester Hydrolysis (Basic) Dimethyl 1,2-oxazole-3,5-dicarboxylate K₂CO₃ or NaOH, Ethanol/Water, Reflux google.com This compound
Ester Hydrolysis (Acidic) Dimethyl 1,2-oxazole-3,5-dicarboxylate H₃O⁺, Heat This compound
Oxazole Ring Cleavage 1,2-Oxazole derivative H₂, Raney Nickel or Pd/C β-Amino enone or 1,3-dicarbonyl derivative taylorfrancis.com

Functionalization Strategies for Diverse this compound Derivatives

Beyond transformations of the carboxylic acid groups, the 1,2-oxazole ring itself can be a platform for further functionalization, leading to a wide range of derivatives. The dicarboxylic acid can serve as a starting point for creating more complex molecules where the oxazole core is retained.

One key strategy involves the decarboxylation of one or both acid groups, followed by functionalization of the now unsubstituted ring positions. The C-H bonds of the oxazole ring can be targeted for metallation and subsequent reaction with electrophiles. For example, deprotonation of oxazoles can occur at the C2 position, though for 1,2-oxazoles (isoxazoles), deprotonation often occurs at the 5-position if it is unsubstituted. taylorfrancis.comwikipedia.org The resulting lithio or other organometallic species can then be quenched with various electrophiles to introduce new substituents.

Furthermore, the dicarboxylic acid or its ester/amide derivatives can be used as building blocks in the synthesis of more complex heterocyclic systems or as ligands for metal complexes. The oxazole motif is found in numerous natural products and bioactive molecules, making derivatives of this compound attractive for applications in medicinal chemistry and materials science. nio.res.inipbcams.ac.cn For instance, the carboxylic acid moieties can be used to link the oxazole core to other molecular fragments, creating hybrid molecules with potentially novel properties.

Table 5: Advanced Functionalization Strategies

Strategy Description Potential Application
Decarboxylative Cross-Coupling The carboxylic acid group is removed and replaced with another functional group (e.g., an aryl group) in a single step, often using a transition metal catalyst like palladium. acs.org Synthesis of aryl-substituted oxazoles.
Ring Transformation The oxazole ring is used as a diene in a Diels-Alder reaction, which can be followed by rearrangement to form other heterocyclic systems like pyridines. wikipedia.org Access to diverse heterocyclic scaffolds.
C-H Activation/Functionalization Direct replacement of a C-H bond on the oxazole ring with a new bond (e.g., C-Aryl), catalyzed by transition metals. acs.org Efficient synthesis of substituted oxazoles without pre-functionalization.
Use as a Building Block The dicarboxylic acid or its derivatives are incorporated into larger molecular architectures, such as polymers or macrocycles. nio.res.in Development of new materials and complex bioactive molecules.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of 1,2-Oxazole-3,5-dicarboxylic acid, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, primarily featuring a singlet for the proton attached to the C4 position of the oxazole (B20620) ring. Based on data from various 3,5-disubstituted isoxazoles, the chemical shift for this proton is consistently observed in the downfield region, typically between δ 6.8 and 7.1 ppm when measured in deuterated chloroform (B151607) (CDCl₃) rsc.orgrsc.org. The exact chemical shift will be influenced by the solvent and the electronic effects of the two carboxylic acid groups. The acidic protons of the carboxylic acid groups would likely appear as a broad singlet at a much lower field, typically above δ 10 ppm, and their position can be highly variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-4 (oxazole ring)~ 6.8 - 7.1Singlet (s)
-COOH> 10Broad Singlet (br s)
Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. For analogous 3,5-disubstituted isoxazoles, the carbon atom at the C4 position of the oxazole ring typically resonates at approximately δ 97-103 ppm rsc.orgrsc.orgresearchgate.net. The carbons at C3 and C5, being attached to both the ring heteroatoms and the electron-withdrawing carboxylic acid groups, are expected to be significantly deshielded, with chemical shifts likely in the range of δ 160-171 ppm rsc.orgrsc.org. The carbonyl carbons of the two carboxylic acid groups would appear even further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C4~ 97 - 103
C3~ 160 - 171
C5~ 160 - 171
-COOH> 165
Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atom within the 1,2-oxazole ring. For related 1,2-oxazole derivatives, the nitrogen atom typically exhibits a chemical shift in the range of δ -3 to δ -8.5 ppm relative to a standard like anhydrous ammonia (B1221849) chemicalbook.comnist.gov. The precise chemical shift for this compound would be influenced by the electronic effects of the adjacent carboxylic acid group at the 3-position. This technique is particularly useful for distinguishing between isomers, as the nitrogen chemical shift is sensitive to its position within the heterocyclic ring nih.gov.

A comprehensive structural confirmation of this compound would employ a variety of two-dimensional (2D) NMR experiments.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate the C4 carbon with its directly attached proton, confirming the assignments made from the 1D spectra researchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC) is invaluable for establishing the connectivity across the molecule. Key correlations would be expected between the C4 proton and the C3 and C5 carbons, as well as the carbonyl carbons of the carboxylic acids. Similarly, correlations from the carboxylic acid protons to the C3 and C5 carbons would solidify the substitution pattern nih.gov.

Correlation Spectroscopy (COSY) would be less informative for this particular molecule due to the isolated nature of the C4 proton.

Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about through-space interactions, though significant correlations are not expected for this rigid, planar molecule.

The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (ADEQUATE) could be used to trace out the complete carbon skeleton by observing direct carbon-carbon correlations, but is often not necessary for a molecule of this simplicity.

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups . The C=O stretching vibration of the carboxylic acids would appear as a strong, sharp band around 1700-1725 cm⁻¹. The characteristic vibrations of the isoxazole (B147169) ring, including C=N and C-O-N stretching, would be expected in the 1400-1650 cm⁻¹ region rsc.org.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
C=N Stretch (Isoxazole Ring)~ 1600 - 1650Medium
C-O-N Stretch (Isoxazole Ring)~ 1400 - 1450Medium
Note: Predicted values are based on general spectroscopic data for the respective functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₅H₃NO₅), the molecular weight is 157.08 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 157. Fragmentation patterns would likely involve the loss of one or both carboxylic acid groups (as COOH or CO₂) and potential cleavage of the oxazole ring.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental formula. For C₅H₃NO₅, the calculated exact mass would be used to distinguish it from other compounds with the same nominal mass. Electrospray ionization (ESI) is a soft ionization technique that would likely show a prominent peak for the deprotonated molecule [M-H]⁻ in negative ion mode rsc.org.

X-ray Crystallography and Solid-State Structural Analysis

Detailed crystallographic data for this compound is not available in the reviewed literature. The following sections are therefore based on the analysis of analogous structures and general principles of solid-state chemistry.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

A definitive analysis of the crystal packing and hydrogen bonding networks for this compound cannot be provided without experimental crystallographic data. Based on the functional groups present, it is highly anticipated that the crystal structure would be dominated by extensive hydrogen bonding. The two carboxylic acid groups are potent hydrogen bond donors and acceptors. One would expect the formation of robust hydrogen-bonded synthons, such as the common carboxylic acid dimer R(2,2)(8) motif, where two molecules are linked by a pair of O-H···O hydrogen bonds. nih.gov The presence of the oxazole ring's nitrogen and oxygen atoms could also introduce further, weaker hydrogen bonding interactions (e.g., C-H···N or C-H···O), contributing to a complex three-dimensional network. nih.gov

Conformational Analysis in the Solid State

The solid-state conformation of this compound would primarily concern the orientation of the two carboxylic acid groups relative to the central oxazole ring. The planarity of the oxazole ring itself is expected. vulcanchem.com The torsion angles defining the plane of each carboxyl group with respect to the plane of the heterocyclic ring would be the key conformational parameters. These angles are determined by a delicate balance of intramolecular forces (such as steric hindrance and potential intramolecular hydrogen bonds) and intermolecular forces (crystal packing effects). It is common for such dicarboxylic acids to adopt a conformation that optimizes hydrogen bonding and stacking interactions within the crystal lattice.

Computational Chemistry and Theoretical Investigations

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine molecular geometries, energies, and other electronic properties with a favorable balance between accuracy and computational cost. DFT calculations have been instrumental in understanding the chemistry of isoxazole (B147169) derivatives. For instance, DFT studies have been used to analyze competitive heterocyclic rearrangements and to explore reaction pathways for the C-H arylation of oxazoles. nih.govacs.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Related Heterocyclic Compounds This table presents data from related compounds to illustrate the typical values obtained from FMO analysis.

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Source
5-(4'-pyridyl)-1,3,4-oxadiazole-2-thione--Correlated with λmax nih.gov
2-methylthio-5-(2'-pyridyl)-1,3,4-oxadiazole--Correlated with λmax nih.gov
1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan (4c)--- nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are electron-poor and prone to nucleophilic attack.

For 1,2-Oxazole-3,5-dicarboxylic acid, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid groups and the oxygen and nitrogen atoms of the oxazole (B20620) ring, indicating these are the primary sites for electrophilic interactions and hydrogen bonding. The hydrogen atoms of the carboxylic acid groups would exhibit a strong positive potential.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations would be crucial for understanding the conformational preferences of the two carboxylic acid groups relative to the oxazole ring. The rotation around the C-C bonds connecting the carboxyl groups to the ring would be a key focus, as these conformations can significantly influence the molecule's ability to interact with other molecules or bind to a target site. In studies of isoxazole derivatives targeting the farnesoid X receptor, MD simulations were used to understand the binding modes and interactions of the ligands with the receptor. zsmu.edu.ua Similarly, MD simulations have been employed to study the stability of complexes between benzoxazole (B165842) derivatives and their target receptors. nih.gov

Binding Affinity Prediction Methodologies (e.g., MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for estimating the binding free energy of a ligand to a protein. It combines molecular mechanics energy calculations with continuum solvation models to predict the affinity of a small molecule for a biological target. nih.gov This methodology is often used in drug discovery to rank potential drug candidates.

The MM/PBSA calculation involves several energy terms, including van der Waals and electrostatic interactions, polar and nonpolar solvation energies. While no specific MM/PBSA studies on this compound have been reported, this methodology has been successfully applied to related isoxazole-containing compounds. For instance, in a study of isoxazole derivatives as farnesoid X receptor agonists, MM-PBSA was used to calculate the binding free energies. zsmu.edu.ua Another study on benzoxazole derivatives used MM/PBSA analysis to determine the free binding energy of the compounds to their target receptor. nih.gov

Table 2: Representative Binding Free Energy Calculations for Related Compounds using MM/PBSA This table illustrates the type of data obtained from MM/PBSA calculations on analogous compounds.

CompoundTarget ReceptorBinding Free Energy (kcal/mol)Source
GW4064Farnesoid X Receptor-36.71 zsmu.edu.ua
CilofexorFarnesoid X Receptor-49.83 zsmu.edu.ua
LY2562175Farnesoid X Receptor-43.46 zsmu.edu.ua
1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan (4c)4URO-58.831 kJ/mol nih.gov

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of reaction pathways and activation barriers, providing insights that can be difficult to obtain experimentally.

DFT calculations have been particularly useful in studying the mechanisms of reactions involving isoxazole and oxazole rings. For example, a DFT study on the thermal rearrangements of 3-acylamino-5-methylisoxazoles detailed a cascade Boulton-Katritzky-MNAC rearrangement mechanism. nih.gov Another study used DFT calculations to investigate the mechanism of a radical C-H arylation reaction of oxazoles, suggesting that a dppf ligand forms a complex that enhances the single electron transfer (SET) reducing ability of the base. acs.org These studies highlight how computational modeling can be applied to understand the reactivity of the 1,2-oxazole core present in this compound and to predict its behavior in various chemical transformations.

Applications in Materials Science and Supramolecular Chemistry

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic linkers. acs.orgrsc.orgossila.com The properties of MOFs are highly tunable and depend on the choice of both the metal center and the organic linker. rsc.orgcapes.gov.br

Role of Nitrogenous Carboxylic Acids as MOF Ligands

The incorporation of nitrogen atoms into carboxylic acid ligands, creating nitrogenous carboxylic acids, introduces several advantages for MOF design. bldpharm.com Nitrogen atoms offer additional coordination sites and can enhance the stability and functionality of the resulting framework. researchgate.netbldpharm.com Nitrogen-containing heterocyclic rings within the linker can enrich the coordination modes and functionalize the MOF's skeleton, leading to improved performance in areas like catalysis and sensing. bldpharm.com These ligands are often more stable in alkaline solutions compared to their purely carboxylic acid counterparts. bldpharm.com The presence of both nitrogen and carboxylic acid functionalities allows for the construction of diverse and robust MOF architectures. alfachemic.comambeed.comresearchgate.net

Synthesis and Structural Characterization of 1,2-Oxazole-Linked MOFs

The synthesis of MOFs using 1,2-oxazole-based dicarboxylate linkers typically involves solvothermal or hydrothermal methods. acs.orgumt.edu.myresearchgate.net In these methods, the metal salt and the organic linker are dissolved in a solvent, often with the addition of a modulator or base, and heated in a sealed vessel. acs.orgacs.org The resulting crystalline MOF material is then characterized using a variety of techniques to determine its structure and properties.

Single-crystal X-ray diffraction is the primary method for elucidating the precise three-dimensional structure of the MOF, revealing the coordination environment of the metal ions and the connectivity of the linkers. umt.edu.myresearchgate.net Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material. umt.edu.myresearchgate.net Fourier-transform infrared (FTIR) spectroscopy helps to confirm the coordination of the carboxylate groups to the metal centers by observing shifts in the characteristic vibrational frequencies of the C=O and C-O bonds. umt.edu.my Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the framework. researchgate.net

Recent research has demonstrated the successful synthesis of novel oxazole (B20620) compounds within the confined pores of MOFs, highlighting the potential of these materials to direct and catalyze specific chemical reactions. rsc.org

Luminescent Properties and Fine Color Tuning in Lanthanide-Oxazole MOFs

Lanthanide-based MOFs (LnMOFs) are of particular interest due to their unique luminescent properties, which arise from the f-f electronic transitions of the lanthanide ions. researchgate.netnih.govmdpi.comrsc.org These materials often exhibit sharp, characteristic emission bands, long luminescence lifetimes, and large Stokes shifts. researchgate.netmdpi.com The organic linker, such as 1,2-oxazole-3,5-dicarboxylic acid, can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light. mdpi.comresearchgate.net This antenna effect can significantly enhance the luminescence quantum yield of the lanthanide ion. mdpi.com

The choice of the lanthanide ion allows for the tuning of the emission color. For example, europium (Eu³⁺) typically produces red emission, while terbium (Tb³⁺) gives green emission. researchgate.net By incorporating different ratios of lanthanide ions into the same MOF structure, it is possible to achieve fine-tuning of the emission color, creating materials with specific luminescent profiles. rsc.orgmdpi.com The luminescent properties of these LnMOFs make them promising candidates for applications in sensing, bio-imaging, and solid-state lighting. nih.govmdpi.comrsc.org

Supramolecular Assembly and Self-Organization

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. researchgate.net this compound is a versatile molecule for directing such assemblies due to its capacity for forming specific intermolecular interactions.

Directed Assembly via Hydrogen Bonding and Electrostatic Interactions

The carboxylic acid groups of this compound are excellent hydrogen bond donors and acceptors, enabling the formation of robust hydrogen-bonded networks. researchgate.netstackexchange.com These directional interactions can guide the self-assembly of the molecules into predictable one-, two-, or three-dimensional architectures. researchgate.net The oxazole ring itself can participate in weaker hydrogen bonds and hydrophobic interactions, further influencing the packing of the molecules. researchgate.netnih.govmdpi.com

Molecular Recognition and Host-Guest Chemistry

Molecular recognition relies on specific, non-covalent interactions between a host molecule and a guest molecule. The carboxylic acid groups of this compound could potentially participate in hydrogen bonding to recognize and bind to complementary guest molecules. However, a thorough search of scientific databases and chemical literature did not yield any specific studies or detailed findings where this compound has been employed as a host molecule for molecular recognition or in host-guest chemistry. Consequently, there is no available data to present on its binding affinities, selectivity for specific guests, or the structural basis for any such recognition events.

Formation of Complex Architectures

The bifunctional nature of this compound, with its two carboxylic acid groups, makes it a candidate as a "linker" or "strut" in the construction of larger, ordered structures such as metal-organic frameworks (MOFs) or hydrogen-bonded networks. These materials are of great interest in materials science for applications in gas storage, separation, and catalysis.

Despite this potential, there is a lack of published research detailing the use of this compound in the formation of such complex architectures. Searches for crystal structures or synthetic reports of MOFs, coordination polymers, or other supramolecular assemblies explicitly using this compound as the primary organic linker did not return any specific findings. Therefore, information on the types of structures it forms, their porosity, stability, or other material properties is not available.

Ligand Design for Transition Metal Complexes

The nitrogen atom of the oxazole ring and the oxygen atoms of the carboxylate groups are potential coordination sites for transition metal ions. The geometry and electronic properties of the resulting metal complexes are of fundamental interest and can lead to applications in catalysis, magnetism, and sensing.

While the coordination chemistry of many other heterocyclic carboxylates is well-established, specific research on the use of this compound as a ligand for the design of discrete transition metal complexes is not found in the reviewed literature. There are no detailed reports on the synthesis, crystal structures, or spectroscopic and magnetic properties of transition metal complexes with this particular ligand.

Biochemical Interaction Studies and Mechanistic Insights

Investigation of Ligand-Protein/Enzyme Binding Mechanisms

The oxazole (B20620) motif is a key structural component in many compounds designed to interact with various protein and enzyme targets. The dicarboxylic acid feature, in particular, suggests a strong potential for interaction with specific binding pockets.

Research into oxazole-containing compounds has revealed their ability to bind to the carboxylate-binding pocket present in enzymes like β-lactamases. nih.gov This pocket is characterized by amino acid residues capable of forming hydrogen bonds with the carboxylic acid groups of a ligand. nih.gov For instance, in OXA-48, a class D β-lactamase, residues such as R250, T209, and S118 are involved in hydrogen bonding interactions with the carboxylic acid of a bound inhibitor. nih.gov Similarly, in the active site of NDM-1, a class B metallo-β-lactamase, the carboxylate group of a ligand can coordinate with key residues like K211 and a zinc ion. nih.gov The presence of two carboxylic acid groups in 1,2-Oxazole-3,5-dicarboxylic acid suggests a high potential for potent binding within such pockets, possibly through multiple points of interaction.

Molecular docking studies on various oxazole derivatives have further elucidated their binding mechanisms. For example, certain hypoglycemic oxazole derivatives are thought to exert their effects through the activation of the AMPK pathway, with molecular docking studies supporting their binding affinity. nih.gov In other instances, new 1,2,4-oxadiazole (B8745197) derivatives, which share a similar azole core, have been shown to exhibit antiproliferative activity against pancreatic cancer cells by modulating cyclin-dependent kinase 1 (CDK1) expression. nih.gov

The following table summarizes the binding interactions of some studied oxazole derivatives:

Derivative ClassTarget Enzyme/ProteinKey Interacting Residues/MechanismsReference
Oxazole-based β-lactamase inhibitorsOXA-48 β-lactamaseHydrogen bonding with R250, T209, S118 in the carboxylate-binding pocket. nih.gov
Oxazole-based β-lactamase inhibitorsNDM-1 β-lactamaseCoordination with K211 and Zn2+ in the active site. nih.gov
Hypoglycemic oxazole derivativesAMPKActivation of the AMPK pathway. nih.gov
1,2,4-Oxadiazole derivativesCyclin-Dependent Kinase 1 (CDK1)Modulation of CDK1 expression. nih.gov

Probing Metabolic Pathways using Oxazole Derivatives

Oxazole derivatives have been instrumental in the investigation of various metabolic pathways. Their ability to be synthetically modified allows for the creation of probes to study specific biological processes.

One significant area of investigation is in glucose metabolism. A series of 2,4-disubstituted-oxazole derivatives have been synthesized and shown to possess potent hypoglycemic activity. nih.gov Mechanistic studies suggest that these compounds may exert their effects by activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. nih.gov The lead compound in one study demonstrated a 60% increase in glucose consumption in HepG2 cells, highlighting the potential of oxazole derivatives to modulate metabolic functions. nih.gov

Furthermore, the structural core of oxazole is found in natural products that interfere with microbial metabolic processes. Macrooxazoles, which are 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the fungus Phoma macrostoma, have been shown to inhibit biofilm formation in Staphylococcus aureus. nih.gov This suggests an interference with the metabolic or signaling pathways essential for biofilm development.

The versatility of the oxazole ring is also demonstrated in its incorporation into fluorescent probes. For instance, a 1,2,3-triazole derivative, a related azole, was used to create a fluorescent probe for detecting mercury ions in biological systems, showcasing the utility of such heterocyclic compounds in tracking metal ions within metabolic and cellular contexts. nih.gov

Structural Basis of Molecular Recognition at Interfacial Biological Systems

The molecular recognition of dicarboxylic acids and their derivatives at biological interfaces is a key area of study, with implications for medical diagnostics and environmental monitoring. rsc.org The two carboxylate groups of this compound provide specific points of interaction that can be recognized by biological receptors.

The binding of dicarboxylates often involves multivalent interactions, where both carboxyl groups engage with receptor sites, leading to higher affinity and specificity compared to their monocarboxylate counterparts. The spatial arrangement and rigidity of the oxazole ring in this compound would enforce a specific orientation of the two carboxylate groups, potentially leading to highly selective recognition by a complementary receptor.

Studies on β-lactamase inhibitors have provided crystallographic evidence of how dicarboxylic acids are recognized. The crystal structure of OXA-48 in complex with a di-acidic inhibitor revealed that one of the carboxylic acids occupies the carboxylate-binding pocket, forming crucial hydrogen bonds with the protein backbone and side chains. nih.gov This precise molecular recognition is fundamental to the inhibitory activity of the compound.

Furthermore, the ability of certain oxazole derivatives to interfere with biofilm formation points to their recognition at the bacterial cell surface or within the extracellular matrix. nih.gov The macrooxazoles, for example, demonstrated significant inhibition of S. aureus biofilm formation, indicating a specific interaction with components of the biofilm assembly machinery. nih.gov

The following table details research findings on the molecular recognition of oxazole derivatives:

Research AreaKey FindingsReference
β-Lactamase InhibitionCrystal structures confirm the specific binding of dicarboxylic acid inhibitors within the enzyme's carboxylate-binding pocket. nih.gov
Anti-biofilm ActivityMacrooxazoles, containing an oxazole-4-carboxylic acid core, inhibit S. aureus biofilm formation, suggesting specific molecular recognition of biofilm components. nih.gov
Hypoglycemic AgentsStructure-activity relationship studies of 2,4-disubstituted-oxazole derivatives indicate specific molecular requirements for interaction with targets in the AMPK pathway. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has been a long-standing area of interest, but modern imperatives for green chemistry are driving the development of more sustainable and efficient protocols. mdpi.comresearchgate.net Traditional syntheses often rely on organic solvents and may require harsh conditions. mdpi.com The future for synthesizing 1,2-Oxazole-3,5-dicarboxylic acid and its analogues lies in methodologies that minimize environmental impact while maximizing efficiency and scalability.

Emerging sustainable approaches that could be applied and optimized for this compound include:

Aqueous Media Synthesis: Performing reactions in water is a cornerstone of green chemistry. A catalyst-free approach for synthesizing isoxazole derivatives in aqueous media has been developed, offering high yields, mild reaction conditions, and a simplified work-up process where the product often precipitates and can be collected by simple filtration. mdpi.com

Mechanochemistry: Solvent-free synthesis under ball-milling conditions represents a significant advancement. nih.gov A mechanochemical 1,3-dipolar cycloaddition between hydroxyimidoyl chlorides and terminal alkynes has been successfully catalyzed by a recyclable Cu/Al2O3 nanocomposite, yielding 3,5-disubstituted isoxazoles in moderate to excellent yields. nih.gov This method is scalable and circumvents the need for bulk solvents. nih.gov

Deep Eutectic Solvents (DES): DES are an environmentally benign alternative to conventional organic solvents. core.ac.uk They are often biodegradable, non-toxic, and inexpensive. One-pot syntheses of 3,5-disubstituted isoxazoles have been successfully carried out in a deep eutectic solvent composed of choline (B1196258) chloride and urea, demonstrating the viability of these green media for constructing the isoxazole core. core.ac.uk

Direct Synthesis from Carboxylic Acids: Recent breakthroughs allow for the highly efficient synthesis of oxazoles directly from carboxylic acids using stable triflylpyridinium reagents. acs.org This method features a broad substrate scope and tolerance for various functional groups, making it a powerful tool for creating complex oxazole (B20620) derivatives in a more direct and atom-economical fashion. acs.org

Table 1: Comparison of Sustainable Synthetic Methodologies for Isoxazole Derivatives

Methodology Key Features Advantages Relevant Findings
Aqueous Media Synthesis Uses water as the solvent; often catalyst-free. Environmentally benign, simplified work-up, high yields, mild conditions. Efficient synthesis of isoxazole derivatives from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine (B1172632) hydrochloride. mdpi.com
Mechanochemistry (Ball-Milling) Solvent-free reaction; uses mechanical force to drive the reaction. Reduced solvent waste, high efficiency, scalability, use of recyclable catalysts. Synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides using a recyclable Cu/Al2O3 catalyst. nih.gov
Deep Eutectic Solvents (DES) Utilizes a eutectic mixture of solids (e.g., ChCl:urea) as the reaction medium. Green solvent alternative, tunable properties, often biodegradable and non-toxic. One-pot, three-step synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes. core.ac.uk

| Direct from Carboxylic Acids | Employs activating agents to directly convert carboxylic acids to oxazoles. | High efficiency, broad substrate scope, good functional group tolerance, cost-effective. | Practical, gram-scale synthesis of 4,5-disubstituted oxazoles using a triflylpyridinium reagent. acs.org |

Exploration of Advanced Functional Materials Based on Oxazole Dicarboxylic Acids

The rigid, planar structure and the presence of two carboxylic acid groups and two heteroatoms (N, O) make this compound an exceptionally promising building block, or "linker," for the construction of advanced functional materials. A primary area of future research is its use in creating Metal-Organic Frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The properties of a MOF—such as pore size, topology, and chemical functionality—are directly dictated by the geometry and chemical nature of its constituent parts. Heterocyclic dicarboxylic acids are widely used as linkers because the heteroatoms can act as additional coordination sites, influencing the final structure and introducing specific functionalities. rsc.orgresearchgate.netresearchgate.net

While research has extensively covered MOFs from linkers like pyridine-3,5-dicarboxylic acid and imidazole-4,5-dicarboxylic acid, the use of this compound is a nascent field with immense potential. rsc.orgresearchgate.net The unique bond angles and electronic properties of the 1,2-oxazole ring, compared to pyridine (B92270) or imidazole, are expected to yield MOFs with novel structural architectures and properties. rsc.orgresearchgate.net These materials could find applications in:

Gas Storage and Separation: Creating frameworks with tailored pore environments for selective capture of gases like CO2 or H2.

Catalysis: The oxazole ring's nitrogen and oxygen atoms could act as Lewis basic sites to catalyze organic reactions, or the framework could be used to encapsulate metal nanoparticles as catalysts.

Luminescence and Sensing: The inherent electronic properties of the oxazole ring, when integrated into a framework with suitable metal ions (e.g., Zn(II) or Cd(II)), could lead to luminescent materials that respond to the presence of specific analytes. researchgate.net

Table 2: Heterocyclic Dicarboxylic Acids as Linkers in Metal-Organic Frameworks (MOFs)

Linker Compound Name Heterocycle Resulting MOF Properties & Architectures
Pyridine-3,5-dicarboxylic acid Pyridine Forms diverse 0D, 2D, and 3D coordination polymers with metal ions like Cd²⁺, Zn²⁺, and Co²⁺. The final structure is influenced by templates and reaction conditions. rsc.orgresearchgate.net
4,5-Imidazoledicarboxylic acid Imidazole Can act as a multifunctional ligand with up to six potential donor atoms, leading to 3D frameworks with complex topologies and 1D channels. researchgate.netnih.gov
1H-1,2,3-Triazole-4,5-dicarboxylic acid Triazole Used to construct luminescent MOFs, particularly with d10 metal ions like Zn(II) and Cd(II), with structures influenced by auxiliary ligands. researchgate.net

| This compound | Oxazole | Emerging Area: Expected to form novel frameworks due to unique bond angles and heteroatom placement, with potential for applications in catalysis and sensing. |

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design

Data Curation and Model Training: Initial ML models would be trained on existing data from known isoxazole derivatives. ukaazpublications.comfrontiersin.org This data includes physicochemical properties, synthetic reaction outcomes, and biological activity measurements.

Property Prediction: Using techniques like deep neural networks (DNNs) or support vector machines, researchers can predict the properties of hypothetical derivatives of this compound. nih.govacs.org This allows for rapid in silico screening of vast virtual libraries to identify candidates with desirable characteristics (e.g., specific binding energies, electronic properties, or ADMET profiles) without the need for initial synthesis. ukaazpublications.comnih.gov

De Novo Generative Design: More advanced AI models, such as recurrent neural networks (RNNs) or variational autoencoders (VAEs), can be used for de novo design. nih.gov These models learn the underlying rules of chemical structure and can generate entirely novel molecules built around the oxazole core, optimized for a specific target property or function.

Active Learning and Synthesis Prediction: AI can guide the experimental process through active learning, where the model suggests which specific compounds to synthesize and test next to gain the most informative data, thereby reducing the number of required experiments. nih.govacs.org Furthermore, AI tools are being developed to predict reaction outcomes and devise optimal, sustainable synthetic routes for the most promising computer-generated compounds. nih.gov

Table 3: Application of AI/ML in the Design of Oxazole-Based Compounds

AI/ML Stage Technique/Methodology Objective & Application for this compound
Property Prediction Deep Learning (DL), Molecular Docking, SwissADME Predict physicochemical properties, pharmacokinetics (ADMET), and binding affinity of virtual derivatives to specific biological targets. ukaazpublications.comfrontiersin.orgnih.gov
Virtual Screening Machine Learning Models (e.g., SVM, RF) Rapidly screen large libraries of virtual compounds to prioritize candidates for synthesis. nih.govacs.org
De Novo Design Generative Models (RNN, VAE) Design novel oxazole derivatives with optimized properties from scratch, exploring new areas of chemical space. nih.govnih.gov
Synthesis Planning Retrosynthesis Algorithms Predict efficient and sustainable synthetic pathways for newly designed target molecules. nih.gov

| Active Learning | Iterative Model Training | Intelligently select the most informative experiments to perform, maximizing knowledge gain while minimizing resource expenditure. nih.govacs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-oxazole-3,5-dicarboxylic acid, and how do solvent choice and reaction time influence yield?

  • Methodological Answer : The synthesis of heterocyclic dicarboxylic acids often involves refluxing precursors in polar aprotic solvents like DMSO or ethanol. For example, hydrazide derivatives can be cyclized via prolonged reflux (18–24 hours) followed by crystallization in water-ethanol mixtures to achieve moderate yields (65–73%) . Solvent polarity and temperature control are critical to avoid side reactions. Characterization via melting point analysis, FT-IR, and NMR ensures product purity.

Q. How can spectroscopic techniques (FT-IR, NMR) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Identify characteristic carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and oxazole ring vibrations (C=N, ~1600 cm⁻¹) .
  • 1H NMR : Look for proton signals from the oxazole ring (δ 8.0–8.5 ppm) and carboxylic acid groups (broad signals at δ 10–13 ppm, depending on solvent) .
  • 13C NMR : Carboxylic carbons appear at δ 165–175 ppm, while oxazole carbons resonate between δ 140–160 ppm .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Acid-base extraction (using HCl to protonate carboxylic acids) followed by recrystallization in water-ethanol or methanol is commonly employed. For thermally stable derivatives, column chromatography with silica gel and polar eluents (e.g., ethyl acetate/methanol) may be used .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) and Hirshfeld surface analysis resolve ambiguities in the molecular packing of this compound derivatives?

  • Methodological Answer : SC-XRD provides precise bond lengths and angles, while Hirshfeld analysis quantifies intermolecular interactions (e.g., O–H···O hydrogen bonds, π-π stacking). Refinement using SHELXL ensures accuracy, and thermal ellipsoid models validate disorder or dynamic effects . For example, hydrogen-bonding networks in pyridine-dicarboxylic acid derivatives stabilize crystal lattices, with O···H contacts contributing >30% to the Hirshfeld surface .

Q. What computational methods (e.g., DFT) are suitable for correlating the electronic structure of this compound with its reactivity in coordination chemistry?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). Charge distribution maps reveal nucleophilic/electrophilic sites, guiding ligand design for metal-organic frameworks (MOFs). For example, pyridine-dicarboxylic acids show strong chelation with lanthanides due to electron-withdrawing carboxylate groups .

Q. How do synthesis conditions (solvothermal vs. mechanochemical) impact the topology and proton conductivity of MOFs derived from this compound?

  • Methodological Answer : Solvothermal synthesis (e.g., DMF/water at 120°C) often yields porous frameworks with higher surface areas, while mechanochemical methods produce denser phases. Characterization via PXRD, BET, and impedance spectroscopy links pore size/proton hopping pathways to conductivity. For instance, lanthanide-based MOFs with pyrazole-dicarboxylic acid ligands achieve proton conductivities >10⁻³ S/cm under humid conditions .

Q. What strategies mitigate conflicting thermal stability data for coordination polymers containing this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres distinguishes decomposition pathways. Dynamic mechanical analysis (DMA) assesses glass transition temperatures (Tg) in polymeric derivatives. Contradictions arise from varying crystallinity or solvent retention; pre-drying samples at 150°C under vacuum minimizes artifacts .

Q. How can in vitro models (e.g., RAW264.7 macrophages) evaluate the anti-inflammatory potential of this compound derivatives?

  • Methodological Answer : Treat LPS-stimulated RAW264.7 cells with test compounds (10–100 μM) and quantify NO (Griess assay), IL-6, and TNF-α (ELISA). Western blotting identifies MAPK/ERK/JNK pathway modulation. Pyrrole-dicarboxylic acid analogs inhibit NO production by >50% at 50 μM, suggesting structure-activity relationships dependent on substituent electronegativity .

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